2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2-(4-dibenzofuran-2-ylphenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N3O/c1-3-9-23(10-4-1)31-34-32(24-11-5-2-6-12-24)36-33(35-31)25-17-15-22(16-18-25)26-19-20-30-28(21-26)27-13-7-8-14-29(27)37-30/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKGQQQUPJXECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The core structure of 1,3,5-triazine derivatives is typically constructed via nucleophilic aromatic substitution reactions using cyanuric chloride (C₃N₃Cl₃) as the starting material. For 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine, the synthesis involves sequential substitution of chlorine atoms on the triazine ring with aromatic groups. The dibenzofuran moiety is introduced via a phenyl group functionalized at the 4-position with dibenzo[b,d]furan-2-yl.
Key steps include:
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Initial Alkylation : Cyanuric chloride reacts with benzene derivatives under Friedel-Crafts conditions to form 2-chloro-4,6-diphenyl-1,3,5-triazine.
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Secondary Functionalization : The remaining chlorine atom at the 2-position is substituted with 4-(dibenzo[b,d]furan-2-yl)phenyl groups via coupling reactions.
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. A mixed solvent system of ethyl acetate and chlorobenzene (1:5 v/v) has been demonstrated to enhance solubility and reaction kinetics for analogous triazine syntheses. Aluminum chloride (AlCl₃) serves as a Lewis catalyst, though its usage must be carefully controlled to avoid overalkylation.
Example Protocol
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Reactants : Cyanuric chloride (0.1 mol), benzene (0.2 mol), 4-(dibenzo[b,d]furan-2-yl)phenylboronic acid (0.15 mol).
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Conditions : 60–70°C, 8–12 hours under nitrogen.
One-Pot Sequential Alkylation Strategy
Integrated Reaction Design
To minimize intermediate isolation and improve atom economy, a one-pot method consolidates multiple substitution steps. This approach is exemplified in the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, where cyanuric chloride undergoes consecutive alkylations with benzene and resorcinol without isolating intermediates.
Adapting this for the target compound:
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First Alkylation : Cyanuric chloride reacts with benzene in chlorobenzene/ethyl acetate (5:1) with AlCl₃.
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Second Alkylation : The intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine reacts in situ with 4-(dibenzo[b,d]furan-2-yl)phenol.
Advantages and Limitations
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Advantages : Reduced solvent waste, shorter reaction time, and higher overall yield (up to 10% improvement vs. stepwise methods).
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Limitations : Requires precise temperature control to prevent side reactions.
Ionic Liquid-Catalyzed Synthesis
Green Chemistry Approach
Acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) have emerged as dual solvent-catalysts for triazine syntheses, enabling milder conditions and higher yields. For the target compound, this method could replace AlCl₃, reducing corrosive waste.
Proposed Workflow
Recyclability and Purity
Ionic liquids can be recovered and reused for 3–5 cycles without significant activity loss, aligning with green chemistry principles. High-performance liquid chromatography (HPLC) purity exceeding 99% is achievable.
Palladium-Catalyzed Cross-Coupling Modifications
Suzuki-Miyaura Coupling
For introducing the dibenzofuran-containing aryl group, palladium-catalyzed coupling offers regioselective control. This method is advantageous for late-stage functionalization of preformed triazine intermediates.
Representative Protocol
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Intermediate : 2-chloro-4,6-diphenyl-1,3,5-triazine.
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Coupling Partner : 4-(dibenzo[b,d]furan-2-yl)phenylboronic acid.
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Catalyst : Pd(PPh₃)₄ (2 mol%).
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Base : K₂CO₃, toluene/water (3:1), 80°C, 12 hours.
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Yield : ~70–75% (estimated from analogous couplings).
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield | Purity | Environmental Impact |
|---|---|---|---|---|---|
| Alkylation (Stepwise) | AlCl₃ | Chlorobenzene/ethyl acetate | 60–65% | ≥95% | High (acidic waste) |
| One-Pot Alkylation | AlCl₃ | Chlorobenzene/ethyl acetate | 65–70% | ≥96% | Moderate |
| Ionic Liquid Catalysis | [BMIM][HSO₄] | Solvent-free | 85–90% | ≥99.5% | Low |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/water | 70–75% | ≥98% | Moderate (heavy metals) |
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, strong acids or bases for cyclization, and metal catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include functionalized derivatives of the original compound, which can exhibit altered electronic and photophysical properties .
Scientific Research Applications
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its high thermal stability and suitable energy levels.
Photocatalysis: It serves as a photocatalyst in various photochemical reactions, including photoredox reactions.
Biological Applications: The compound has been explored for its potential as an antimicrobial agent and in the development of therapeutic agents for diseases like diabetes and cancer.
Material Science: It is used in the synthesis of novel materials with unique electronic properties for applications in sensors and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation between the dibenzo[b,d]furan and triazine moieties, which affects its ability to participate in electron transfer reactions.
Photophysical Properties: The compound exhibits high triplet energy levels, making it effective in energy transfer processes in OLEDs.
Biological Interactions: In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₃₃H₂₁N₃O
- Molecular Weight : 475.55 g/mol (calculated)
- CAS No.: 890148-78-4
- Applications : OLED emissive layer component, UV absorber .
Comparison with Similar Triazine Derivatives
Structural Analogs and Substituent Effects
The following triazine derivatives share structural similarities but differ in substituents, leading to distinct electronic and photophysical properties:
Substituent Impact :
- Dibenzofuran vs. Bromine/Chlorine : Dibenzofuran improves thermal stability (Td ~ 380°C) and reduces aggregation-induced quenching compared to halogenated analogs . Bromine/chlorine substituents enhance electron deficiency but may reduce solubility .
- Spirobifluorene : Spiro-BDTA exhibits higher glass transition temperature (Tg > 150°C) due to rigid spiro architecture, improving OLED longevity .
- Alkoxy/Hydroxyl : Hexyloxy groups enhance solubility in organic solvents, favoring solution-processed device fabrication .
Photophysical and Electronic Properties
Key Findings :
Biological Activity
2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 1622290-42-9) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the current understanding of its biological properties, focusing on its anticancer effects and mechanisms of action.
Chemical Structure
The compound features a complex triazine core with dibenzo[b,d]furan and phenyl substituents, which are known to influence its pharmacological properties. The molecular formula is C₃₁H₂₃N₃O, with a molecular weight of 475.54 g/mol.
Anticancer Properties
Research indicates that derivatives of triazine compounds exhibit notable anticancer activity across various cancer cell lines. The following table summarizes key findings regarding the cytotoxic effects of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.25 | Inhibition of PI3K/mTOR pathway |
| HeLa (Cervical Cancer) | 1.03 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.20 | Cell cycle arrest in G2/M phase |
These values suggest that the compound exhibits potent cytotoxicity against various cancer types, with the lowest IC50 observed in A549 cells, indicating a strong potential for therapeutic application.
The biological activity of this triazine derivative is largely attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival:
- PI3K/mTOR Inhibition : The compound has been shown to suppress the phosphorylation of AKT, a critical regulator in the PI3K/mTOR pathway, leading to reduced protein synthesis and cell growth .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can trigger apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic proteins (e.g., BAX) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
In Vitro Studies
In vitro studies have confirmed the efficacy of this compound against various cancer cell lines:
- MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of 1.25 µM. Flow cytometry analysis indicated cell cycle arrest at the G2/M phase.
- HeLa Cells : Showed an IC50 value of 1.03 µM; Western blot analysis revealed activation of caspase pathways indicative of apoptosis.
- A549 Cells : The most sensitive cell line with an IC50 value of 0.20 µM; treatment resulted in substantial reductions in cell viability and increased apoptosis markers.
In Vivo Studies
Preliminary in vivo studies using zebrafish models have demonstrated low toxicity levels for this compound while maintaining high anticancer efficacy. These studies are crucial for assessing the therapeutic potential and safety profile before clinical trials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution on a pre-functionalized triazine core. For example, using 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) as a precursor, the dibenzofuran moiety can be introduced via coupling reactions in anhydrous dichloromethane (CH₂Cl₂) with tributylphosphine (Bu₃P) as a catalyst and diisopropylethylamine (DIPEA) as a base. Reaction conditions (e.g., temperature, solvent purity) must be optimized to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound.
Q. What analytical techniques are essential for characterizing this triazine derivative?
- Answer : Key techniques include:
- Elemental Analysis (CHNS) : To confirm stoichiometric ratios of C, H, N, and S (if applicable) .
- Spectroscopy :
- ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments .
- FT-IR : To identify functional groups (e.g., triazine ring vibrations at ~1500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- X-ray Diffraction (XRD) : For crystalline structure elucidation, if single crystals are obtainable .
Q. How can researchers assess the compound’s solubility and stability under varying conditions?
- Answer : Use systematic solubility testing in solvents (e.g., DMSO, THF, chloroform) with UV-Vis spectroscopy to quantify solubility limits. Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Aging Tests : Expose the compound to heat (40–80°C), light (UV irradiation), and humidity (40–80% RH) for 1–4 weeks, followed by HPLC or NMR analysis to detect degradation products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the photophysical properties of this compound?
- Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and excited-state dynamics. For example, the triazine core’s electron-deficient nature and dibenzofuran’s conjugation can be analyzed for charge-transfer interactions relevant to optoelectronic applications. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended .
Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological impacts?
- Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Measure partition coefficients (log P), hydrolysis rates, and photodegradation in simulated environmental matrices (water, soil) using LC-MS/MS .
- Phase 2 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, Danio rerio) under OECD guidelines. Use randomized block designs to account for biological variability .
Q. How can contradictions in reported spectroscopic or reactivity data be resolved?
- Answer : Cross-validate data using orthogonal methods:
- If NMR signals conflict with literature, re-examine solvent effects (e.g., deuteration artifacts) or employ 2D NMR (COSY, HSQC) for unambiguous assignment .
- For reactivity discrepancies (e.g., unexpected byproducts), use mechanistic studies (kinetic isotope effects, trapping experiments) to identify intermediates .
Q. What strategies enhance the compound’s application in organic electronics (e.g., OLEDs)?
- Answer : Functionalize peripheral phenyl groups with electron-withdrawing/donating substituents (e.g., -CF₃, -OMe) to modulate HOMO/LUMO levels. Evaluate charge-carrier mobility via space-charge-limited current (SCLC) measurements in thin-film devices. Collaborate with computational chemists to correlate structural modifications with device efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
